![molecular formula C18H21NO4 B2683066 2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one CAS No. 2097866-98-1](/img/structure/B2683066.png)

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound is commonly referred to as BDP, and it is a potent and selective inhibitor of the reuptake of dopamine, norepinephrine, and serotonin.

Applications De Recherche Scientifique

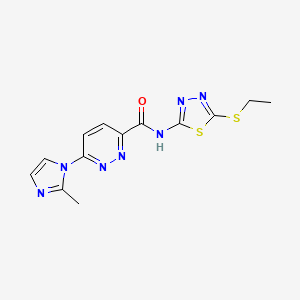

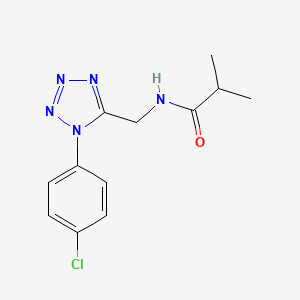

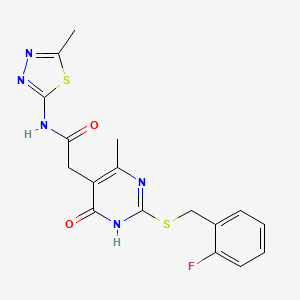

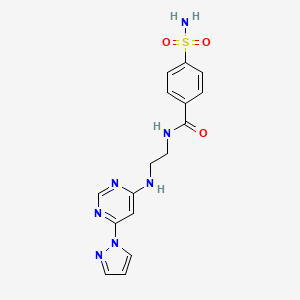

Heterocyclic Compound Synthesis

A foundational aspect of the research on this compound involves the synthesis of novel heterocyclic systems. Singh and Singh (2004) described a sequence of reactions starting from benzoin-α-oxime to produce various heterocyclic systems including dioxazines and dioxazepines, highlighting the chemical versatility and potential for creating complex molecular structures (Singh & Singh, 2004).

Antidepressant Research

Research on derivatives closely related to the specified compound has explored their potential in antidepressant activity. Takeuchi et al. (2003) discovered a series of compounds with dual activities as 5-HT1A receptor antagonists and serotonin reuptake inhibitors, suggesting a potential pathway for developing new antidepressants beyond the current SSRIs (Takeuchi et al., 2003).

Catalytic Applications

The research by Khorami and Shaterian (2014) on the use of silica-bonded propylpiperazine-N-sulfamic acid as a recyclable solid acid catalyst for the preparation of certain heterocyclic compounds underlines the utility of related structures in catalyzing organic reactions, offering a green, efficient method for synthesizing complex organic molecules (Khorami & Shaterian, 2014).

Electrochemical Activity

Lu et al. (2014) studied the electrochemical polymerization of pyrrole containing a TEMPO side chain, demonstrating the electrocatalytic activity of the resultant polymer for benzyl alcohol oxidation. This research opens avenues for the use of related compounds in electrochemical applications and as catalysts in organic synthesis (Lu et al., 2014).

Anticancer Activity

Haridevamuthu et al. (2023) investigated sulfur-containing heterocyclic analogs for their selectivity towards laryngeal cancer cells. They found that certain hydroxyl-containing analogs show promising antiproliferative activity, suggesting a potential therapeutic application against cancer (Haridevamuthu et al., 2023).

Antimicrobial Properties

Mandala et al. (2013) synthesized novel compounds and tested their in vitro antimicrobial activity, demonstrating significant antibacterial and antifungal effects. These findings indicate the potential of such compounds for developing new antimicrobial agents (Mandala et al., 2013).

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-12(23-15-4-5-16-17(10-15)22-11-21-16)18(20)19-8-6-14(7-9-19)13-2-3-13/h4-5,10,12H,2-3,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTPFAPWCNJWJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC(=C2CC2)CC1)OC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(2,5-difluorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2682983.png)

![2-[4-(4-bromobenzoyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2682984.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-pentoxybenzamide](/img/structure/B2682987.png)

![N'-(2-Chloroacetyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2682989.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide](/img/structure/B2682999.png)